Semduramicin

Descripción general

Descripción

See also: Semduramicin Sodium (is active moiety of).

Aplicaciones Científicas De Investigación

Anticoccidial Properties

Semduramicin is primarily employed to prevent and control coccidiosis in poultry. It functions by disrupting the ion transport across the cell membranes of the parasites, ultimately leading to their death. Studies have shown that this compound is effective against various strains of Eimeria, making it a valuable tool in poultry management.

Case Study: Efficacy in Broiler Chickens

- Study Design : A controlled trial was conducted with broiler chickens receiving this compound at recommended levels.

- Findings : The treatment significantly reduced the incidence of coccidiosis compared to untreated controls, demonstrating its effectiveness as a preventive measure in commercial poultry farming .

Growth Promotion

In addition to its use as an anticoccidial agent, this compound has been shown to promote growth in poultry and livestock. This effect is attributed to improved feed efficiency and nutrient absorption.

Research Findings

- A study indicated that broilers fed diets containing this compound exhibited improved weight gain and feed conversion ratios compared to those on non-medicated diets .

Safety Profile

The safety of this compound has been evaluated extensively, revealing a favorable profile when used according to guidelines. Studies indicate that it does not pose significant risks to human health or the environment when used as directed.

Toxicological Studies

- This compound was found to have low acute toxicity in various animal models. Long-term studies showed no significant adverse effects on reproductive performance or developmental outcomes in rats and rabbits .

Analytical Methods for Detection

Accurate detection of this compound residues in animal tissues is crucial for ensuring food safety. Several analytical methods have been developed:

| Method | Description | Application |

|---|---|---|

| HPLC | High-Performance Liquid Chromatography | Residue analysis in liver |

| LC/MS | Liquid Chromatography-Mass Spectrometry | Residue analysis in multiple tissues |

| Hydrolysis Tests | Assessing stability under various pH conditions | Evaluating degradation products |

These methods are essential for monitoring this compound levels in food products derived from treated animals .

Regulatory Status

This compound is approved for use in several countries, including the United States and those within the European Union, under strict regulatory frameworks. The European Food Safety Authority (EFSA) has assessed its safety and efficacy, concluding that it poses no risk when used according to established guidelines .

Mecanismo De Acción

Target of Action

Semduramicin primarily targets the protozoan parasites responsible for coccidiosis in poultry, specifically species of the genus Eimeria. These parasites infect the intestinal tract of chickens, leading to significant economic losses in the poultry industry .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ionic transport mechanism within the parasite cells. By altering the ion gradients, this compound interferes with essential cellular processes such as energy production and nutrient uptake. This disruption leads to the death of the parasite, effectively controlling the infection .

Pharmacokinetics

This compound exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

These properties ensure that this compound remains effective in the intestinal tract, where it targets the Eimeria parasites.

Result of Action

At the molecular level, this compound’s action results in the disruption of ion gradients within the parasite cells, leading to cell swelling and lysis. At the cellular level, this results in the death of the Eimeria parasites, thereby controlling the coccidiosis infection in poultry .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the ionophore’s ability to form complexes with cations, while high temperatures can impact its stability. Additionally, the presence of other ions in the environment can compete with the target ions, potentially reducing the efficacy of this compound .

By understanding these factors, poultry farmers and veterinarians can optimize the use of this compound to effectively manage coccidiosis in poultry.

: DrugBank : DrugCentral

Análisis Bioquímico

Biochemical Properties

Semduramicin is known to interact with various biomolecules. It disrupts the function of cell membranes, which adversely affects the development of coccidia, a group of protozoan parasites .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell membrane integrity, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, likely involving binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. An acceptable daily intake (ADI) of 0.00125 mg/kg is set for the crystalline this compound based on a no observed adverse effect level (NOAEL) of 0.125 mg/kg body weight (bw) per day, established from a 2-year toxicity study in rats .

Metabolic Pathways

It is known that this compound represents about 16% of total radioactivity in the excreta, indicating that it undergoes metabolic processing

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles

Actividad Biológica

Semduramicin is a polyether ionophore primarily used as an anticoccidial agent in poultry. Its biological activity encompasses various aspects, including its efficacy against coccidia, antimicrobial properties, pharmacokinetics, and safety profile. This article synthesizes findings from diverse studies to provide a comprehensive overview of this compound's biological activity.

1. Efficacy Against Coccidia

This compound is particularly effective against several species of Eimeria, the protozoan parasites responsible for coccidiosis in chickens. The efficacy of this compound has been evaluated in multiple studies, typically at inclusion levels of 20 to 25 ppm in feed.

Table 1: Efficacy of this compound Against Eimeria Species

In a series of studies, this compound demonstrated significant improvements in weight gain and reductions in mortality compared to non-treated controls. At 25 ppm, its efficacy was comparable to other ionophores like monensin and salinomycin, especially in mixed infections of Eimeria species .

2. Antimicrobial Activity

This compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) ranges from 2 to 32 mg/L for various tested strains, indicating a moderate antibacterial effect.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 4 |

| Enterococcus faecalis | 16 |

| Listeria monocytogenes | 8 |

| Gram-negative bacteria | >64 |

Notably, this compound was ineffective against Gram-negative bacteria, which exhibited resistance at concentrations exceeding 64 mg/L . This selective antimicrobial activity suggests its potential role in managing specific bacterial infections in poultry.

3. Pharmacokinetics and Residue Studies

Pharmacokinetic studies indicate that this compound is well absorbed and extensively metabolized in chickens, with the liver identified as the primary site for residue accumulation. Studies have shown that unchanged this compound constitutes about 45% of total residues found in the liver after administration.

Table 3: Residue Levels of this compound in Chicken Tissues

| Tissue | Residue Level (mg/kg) at 6 hrs | Residue Level (mg/kg) at 120 hrs |

|---|---|---|

| Liver | 0.273 | Decreased significantly |

| Kidneys | Lower than liver | Lower than liver |

| Muscle | Minimal | Minimal |

| Fat | Higher than muscle | Decreased over time |

The decline of radioactivity in tissues showed a biphasic pattern, with significant reductions over time . These findings underscore the importance of withdrawal periods for poultry treated with this compound to minimize residues in edible tissues.

4. Case Studies and Research Findings

Several case studies have highlighted the practical applications and outcomes associated with this compound use in poultry farming:

- A study involving simultaneous administration with tiamulin indicated that while both compounds improved growth performance, their concurrent use was not recommended due to adverse interactions affecting health parameters .

- Another investigation into salmonella shedding revealed that chickens treated with this compound had higher rates of salmonella excretion compared to untreated controls, suggesting potential implications for food safety .

Propiedades

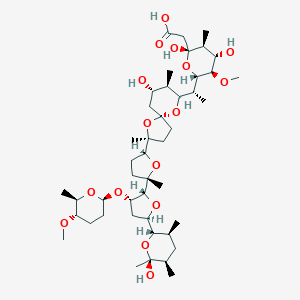

IUPAC Name |

2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O16/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48)/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINSLRIENGBHSH-ASZYJFLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016181 | |

| Record name | Semduramicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113378-31-7 | |

| Record name | Semduramicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113378-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semduramicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113378317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semduramicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Semduramicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMDURAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6VXL377WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.